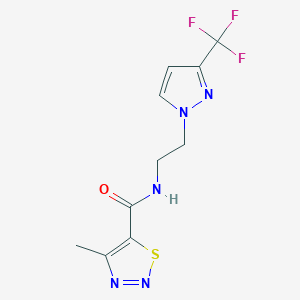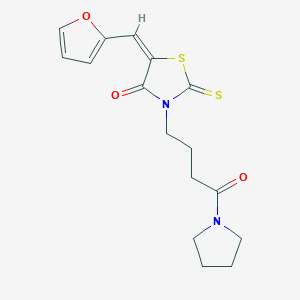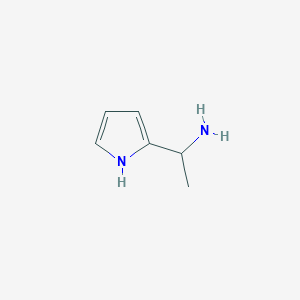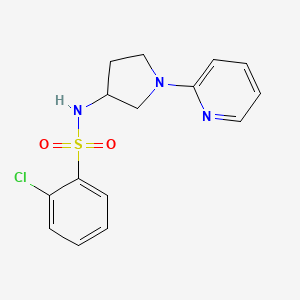
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with biological activities, which can provide insights into the general class of compounds to which the specified compound belongs. Benzamides are a class of compounds known for their diverse range of biological activities, including antimicrobial, gastrokinetic, and enzyme inhibitory effects .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of benzoyl chlorides with amines or the condensation of carboxylic acids with amines or hydrazides. For example, the synthesis of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was achieved by reacting ortho-toluylchloride with 2-amino-4-picoline . Similarly, 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides were synthesized through a multi-step process starting with 2-hydroxy benzoic acid hydrazide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Benzamide derivatives often exhibit a range of molecular interactions, including hydrogen bonding, which can influence their crystalline structure and stability. For instance, single crystal X-ray diffraction studies have shown that some benzamide compounds are rigid molecules due to the presence of internal hydrogen bonding . The molecular structure of benzamides can be characterized using techniques such as NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including cyclocondensation and reactions with secondary ligands to form metal complexes. For example, ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides were synthesized by reacting the ligand with RuCl3.3H2O and secondary ligands . The reactivity of the benzamide moiety can be influenced by the substituents on the benzene ring and the nature of the amide bond.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting point, solubility, and spectral data, are crucial for their identification and characterization. The melting points of these compounds can vary widely, as seen with 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, which has a melting point range of 164.9°C–165.8°C . The solubility of benzamides can be influenced by the presence of substituents, which can also affect their antimicrobial activity . Spectroscopic techniques provide detailed information about the functional groups present in the molecules .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-21-10-9-13-11-14(7-8-16(13)21)17(22)12-20-19(23)15-5-3-4-6-18(15)24-2/h3-8,11,17,22H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVCGMVZQIRRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)

![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)



![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)